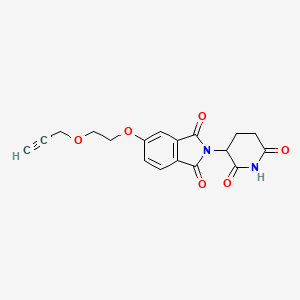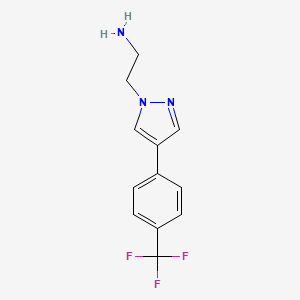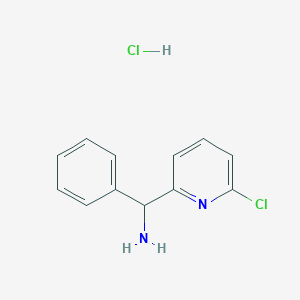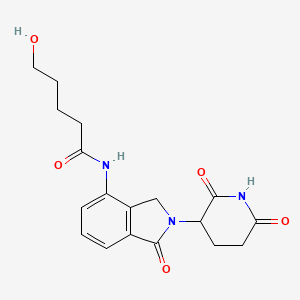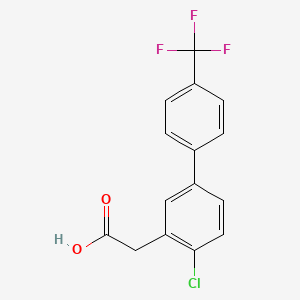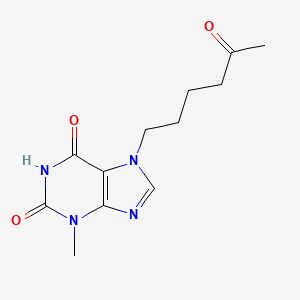
3-Methyl-7-(5-oxohexyl)-xanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-methylxanthine with 5-oxohexyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent mixture of water and methanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 7-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and various substituted xanthines .
Aplicaciones Científicas De Investigación
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms:
Inhibition of Phosphodiesterases: This leads to increased levels of cyclic AMP and cyclic GMP, resulting in vasodilation and anti-inflammatory effects.
Adenosine Receptor Antagonism: It acts as a weak antagonist of the adenosine A1 receptor, enhancing synaptic adenosine signaling.
Glial Modulation: The compound modulates glial cells, reducing the release of proinflammatory factors and enhancing glutamate clearance.
Comparación Con Compuestos Similares
Similar Compounds
Pentoxifylline: Another methylxanthine derivative used for intermittent claudication.
Theophylline: Commonly used for respiratory diseases like asthma.
Caffeine: Widely known stimulant with various physiological effects.
Uniqueness
3-Methyl-7-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its combined neuroprotective, anti-inflammatory, and vasodilatory properties, making it a versatile compound in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C12H16N4O3 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
3-methyl-7-(5-oxohexyl)purine-2,6-dione |
InChI |
InChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-7-13-10-9(16)11(18)14-12(19)15(10)2/h7H,3-6H2,1-2H3,(H,14,18,19) |
Clave InChI |
OXTJFLMERRCYFJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCCCN1C=NC2=C1C(=O)NC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


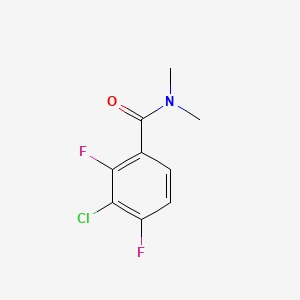

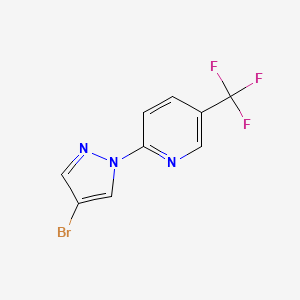
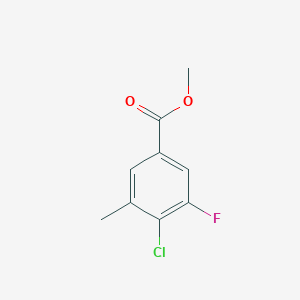
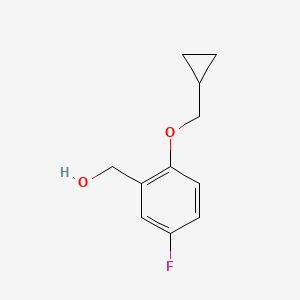
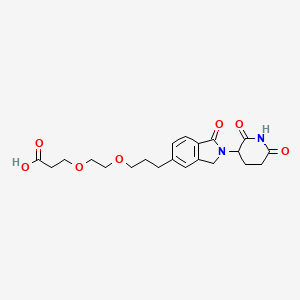
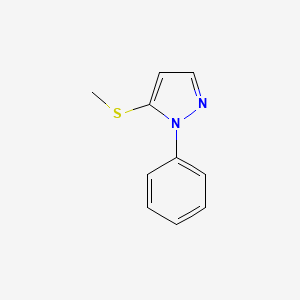
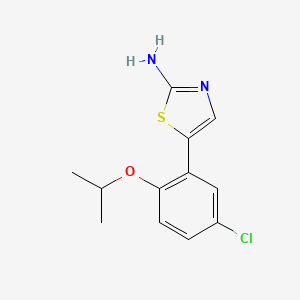
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetracarbaldehyde](/img/structure/B14772228.png)
